molecular formula C5H8N2S B14736501 2(3H)-Thiazolimine, 3,4-dimethyl- CAS No. 6149-16-2

2(3H)-Thiazolimine, 3,4-dimethyl-

Cat. No.: B14736501
CAS No.: 6149-16-2
M. Wt: 128.20 g/mol
InChI Key: FXGYKMQCOANANN-UHFFFAOYSA-N
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Description

2(3H)-Thiazolimine, 3,4-dimethyl- is a heterocyclic compound containing a thiazole ring with two methyl groups attached at the 3 and 4 positions. Thiazole derivatives are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiazolimine, 3,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea, which leads to the formation of the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Thiazolimine, 3,4-dimethyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiazolimine, 3,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2(3H)-Thiazolimine, 3,4-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolimine, 3,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic processes and receptors that regulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of 2(3H)-Thiazolimine, 3,4-dimethyl-, known for its presence in various bioactive molecules.

    Benzothiazole: A related compound with a benzene ring fused to the thiazole ring, exhibiting different biological activities.

    Imidazole: Another heterocyclic compound with a similar structure but containing nitrogen atoms instead of sulfur.

Uniqueness

2(3H)-Thiazolimine, 3,4-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can affect the compound’s ability to interact with molecular targets and its overall stability.

Properties

IUPAC Name

3,4-dimethyl-1,3-thiazol-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-8-5(6)7(4)2/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGYKMQCOANANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450334
Record name 2(3H)-Thiazolimine, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6149-16-2
Record name 2(3H)-Thiazolimine, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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